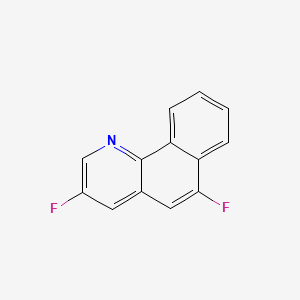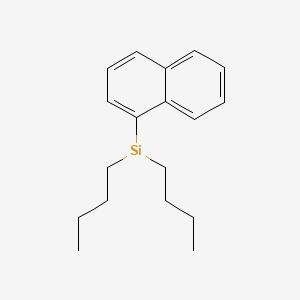![molecular formula C19H27NO3 B12552302 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- CAS No. 144298-51-1](/img/structure/B12552302.png)
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidinol group and a phenyl-substituted dioxaspirodecane moiety. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with ethylene glycol to form a dioxaspirodecane intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group. Finally, the piperidinol moiety is introduced through a nucleophilic substitution reaction using piperidine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反应分析
Types of Reactions
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
科学研究应用
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
- 1,4-Dioxaspiro[4.5]dec-8-yl phenyl sulfide
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
Uniqueness
4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is unique due to its specific spirocyclic structure and the presence of both piperidinol and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
144298-51-1 |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-ol |
InChI |
InChI=1S/C19H27NO3/c21-17-6-12-20(13-7-17)18(16-4-2-1-3-5-16)8-10-19(11-9-18)22-14-15-23-19/h1-5,17,21H,6-15H2 |
InChI 键 |
VMYJDLPHPIZSED-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2(CCC3(CC2)OCCO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
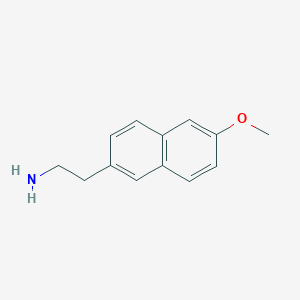
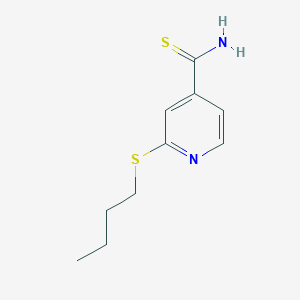
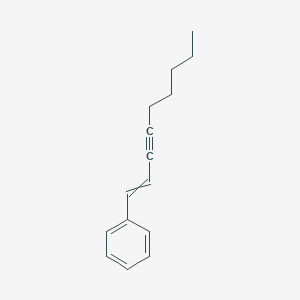
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
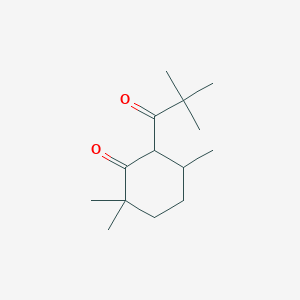
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)


